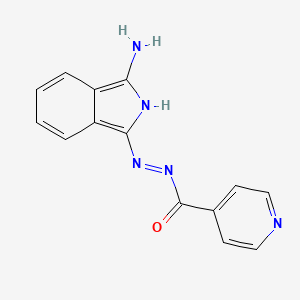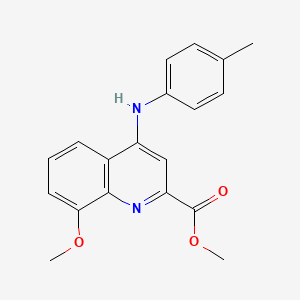
4-((2-ethyl-1H-imidazol-1-yl)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((2-ethyl-1H-imidazol-1-yl)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide, also known as EM-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EM-1 belongs to the class of piperidine carboxamides and has been studied for its ability to modulate certain biochemical and physiological processes in the body.
Scientific Research Applications
Synthesis and Characterization
4-((2-Ethyl-1H-imidazol-1-yl)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is involved in complex chemical synthesis processes, demonstrating the compound's utility in creating diverse molecular architectures. For instance, its structural motif is reminiscent of components used in the synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, which have shown significant antimycobacterial activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis (Lv et al., 2017)(Lv et al., 2017). This highlights the compound's potential as a building block in medicinal chemistry for developing new therapeutic agents.
Antimicrobial and Antiprotozoal Activities
The structural framework of 4-((2-Ethyl-1H-imidazol-1-yl)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is related to that of compounds explored for antimicrobial properties. Research involving similar structures has shown that certain derivatives possess good activity against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Fandaklı et al., 2012)(Fandaklı et al., 2012). Additionally, analogues with imidazole and piperidine components have demonstrated significant antiprotozoal activity, highlighting their potential in treating protozoal infections (Ismail et al., 2004)(Ismail et al., 2004).
Molecular Hybridization and GyrB Inhibition
The compound's framework supports the design of molecular hybrids, as seen in the synthesis of thiazole-aminopiperidine hybrids that target the GyrB subunit of Mycobacterium tuberculosis DNA gyrase. Such hybrids have shown inhibition of the GyrB ATPase activity and promising antituberculosis activity, underscoring the compound's relevance in addressing bacterial resistance (Jeankumar et al., 2013)(Jeankumar et al., 2013).
Ligand Development for Diagnostic and Therapeutic Applications
Compounds bearing resemblance to 4-((2-Ethyl-1H-imidazol-1-yl)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide have been utilized in developing ligands for diagnostic and therapeutic purposes. For example, mixed ligand tricarbonyl complexes involving imidazole and related structures have been synthesized for potential use in radiolabeling and imaging applications, demonstrating the compound's utility in bioconjugation and radiopharmaceutical development (Mundwiler et al., 2004)(Mundwiler et al., 2004).
properties
IUPAC Name |
4-[(2-ethylimidazol-1-yl)methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-3-18-20-10-13-23(18)14-15-8-11-22(12-9-15)19(24)21-16-6-4-5-7-17(16)25-2/h4-7,10,13,15H,3,8-9,11-12,14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFOYUCHKBNRIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2CCN(CC2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



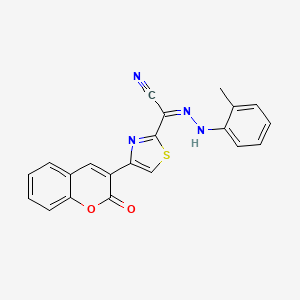
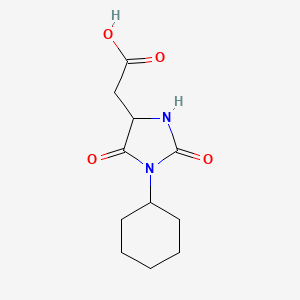

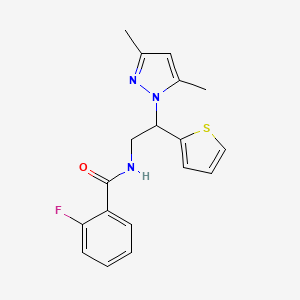
![N-(3-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2591039.png)
![2-[(3-chlorophenyl)sulfinyl]-N-methyl-N-phenylacetamide](/img/structure/B2591041.png)

![4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2591044.png)
